molecular formula C8H4N2O4S B588397 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt CAS No. 205173-31-5

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt

Cat. No.: B588397
CAS No.: 205173-31-5
M. Wt: 225.182
InChI Key: NQUNIMFHIWQQGJ-AZXPZELESA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the systematic International Union of Pure and Applied Chemistry name potassium;5-(azanylidyne(¹³C)methylsulfanyl)-2-nitrobenzoate. The compound is catalogued under the Chemical Abstracts Service registry number 205173-31-5 and bears the PubChem Compound Identifier 155890663. The molecular structure consists of a benzoic acid core bearing both a nitro group at the 2-position and a thiocyanate group at the 5-position, with the carbon atom within the thiocyanate moiety being the carbon-13 isotope. The potassium cation neutralizes the carboxylate anion, forming the salt structure that distinguishes this compound from its free acid counterpart.

The compound's structural formula reveals the precise positioning of functional groups that contribute to its unique reactivity profile. The nitro group serves as an electron-withdrawing substituent that activates the thiocyanate group toward nucleophilic attack by cysteine residues in proteins. The carbon-13 enrichment within the thiocyanate group provides a distinct spectroscopic signature that can be tracked through various analytical techniques. The three-dimensional conformational structure of the parent compound has been characterized, showing the spatial arrangement of these critical functional groups.

The International Chemical Identifier string for this compound is InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1/i4+1, which encodes the complete structural information including the isotopic labeling. The corresponding Simplified Molecular Input Line Entry System notation is C1=CC(=C(C=C1S[13C]#N)C(=O)[O-])N+[O-].[K+], which provides a linear representation of the molecular structure with explicit indication of the carbon-13 position.

Historical Context and Development

The development of 2-nitro-5-thiocyanatobenzoic acid as a protein modification reagent traces back to early protein chemistry research, with foundational work establishing its utility for cyanylation of sulfhydryl groups in proteins. The original compound was first described in the scientific literature as a highly selective reagent for cysteine modification, with researchers recognizing its potential for protein cleavage applications. Initial studies demonstrated that this reagent could transfer its cyano group rapidly to nucleophilic thiolate groups, leading to the formation of stable cyanylated cysteine derivatives.

The evolution toward isotopically labeled variants emerged from the growing need for more sophisticated analytical techniques in protein chemistry. The incorporation of carbon-13 into the thiocyanate group represented a strategic advancement that maintained the compound's fundamental reactivity while adding analytical capabilities. This development coincided with broader trends in the field toward isotopic labeling strategies that could provide enhanced structural and functional information about protein systems.

Research efforts in the 1970s established the two-step mechanism by which 2-nitro-5-thiocyanatobenzoic acid functions, involving initial cyanylation followed by peptide bond cleavage. These early investigations revealed that the reagent could achieve high-yield modification and cleavage of peptides at cysteine residues under carefully controlled conditions. The discovery of various side reactions and optimization strategies led to refined protocols that improved cleavage efficiency and reduced unwanted modifications.

The introduction of the carbon-13 labeled variant built upon decades of methodological refinement in protein modification chemistry. Modern applications have expanded beyond simple protein cleavage to include sophisticated structural studies that leverage the spectroscopic properties of the carbon-13 isotope. The potassium salt formulation was developed to address solubility limitations encountered with the free acid form, particularly in aqueous systems commonly used in biochemical applications.

Significance in Protein Chemistry

This compound occupies a unique position in protein chemistry due to its dual functionality as both a chemical modification reagent and an analytical probe. The compound's primary significance lies in its ability to selectively target cysteine residues in proteins, forming stable covalent bonds that can subsequently undergo cleavage reactions. This selectivity makes it an invaluable tool for protein structural analysis, particularly in determining the accessibility and reactivity of cysteine residues within folded protein structures.

The reagent's mechanism involves the nucleophilic attack of cysteine thiol groups on the electrophilic carbon of the thiocyanate moiety, resulting in the formation of S-cyano-cysteine intermediates. These intermediates can undergo further reactions leading to peptide bond cleavage, enabling researchers to generate specific protein fragments for analysis. The carbon-13 labeling provides additional analytical advantages by allowing researchers to track the fate of the cyano group through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Recent applications have demonstrated the compound's utility in protein footprinting studies, where it serves as a probe for identifying protein-protein interactions and conformational changes. In these applications, the differential reactivity of cysteine residues in the presence and absence of binding partners provides information about contact surfaces and allosteric effects. The carbon-13 labeling enhances the precision of these measurements by providing unambiguous identification of modified residues.

The compound has also found applications in the development of novel protein engineering strategies. Researchers have utilized 2-nitro-5-thiocyanatobenzoic acid derivatives to convert cysteine residues to dehydroalanine, creating reactive sites for further chemical modification. This approach has opened new avenues for the site-specific incorporation of non-natural amino acids and the creation of protein-drug conjugates with defined stoichiometry and positioning.

Application Area Key Advantages Analytical Benefits
Protein Footprinting Cysteine-specific modification Carbon-13 tracking capability
Structural Analysis Selective cleavage at cysteine Enhanced spectroscopic identification
Protein Engineering Site-specific conversion Precise stoichiometric control
Interaction Studies Differential reactivity measurement Unambiguous modification detection

Overview of Isotopic Labeling with 13C

Carbon-13 isotopic labeling represents a fundamental technique in modern biochemical research that exploits the unique properties of this stable isotope for analytical applications. Carbon-13 possesses a nuclear spin of 1/2, making it detectable by nuclear magnetic resonance spectroscopy, unlike the more abundant carbon-12 isotope which is NMR-silent. This property has made carbon-13 labeling an indispensable tool for studying molecular structure, dynamics, and interactions in complex biological systems.

The incorporation of carbon-13 into specific positions within molecules allows researchers to track metabolic pathways, monitor chemical transformations, and probe molecular interactions with unprecedented precision. In protein chemistry applications, carbon-13 labeling strategies have enabled the study of large protein complexes that would otherwise be intractable by conventional NMR methods. The development of selective labeling approaches has allowed researchers to focus on specific amino acid types or even individual carbon positions within amino acids.

Isotopic labeling with carbon-13 offers significant advantages in mass spectrometry applications as well. The one mass unit difference between carbon-12 and carbon-13 creates distinctive isotopic patterns that can be used to differentiate between labeled and unlabeled compounds. This property has been exploited in quantitative proteomics approaches where labeled and unlabeled samples are compared to determine relative abundance changes.

The synthesis of carbon-13 labeled compounds requires specialized precursors and often involves complex synthetic routes to ensure specific incorporation at desired positions. Recent advances in synthetic methodology have improved the efficiency and scope of carbon-13 labeling reactions, making these compounds more accessible for research applications. The development of palladium-catalyzed carbon-hydrogen functionalization methods has provided new routes to methyl-labeled amino acids with high yields and selectivity.

In metabolic studies, carbon-13 labeling has revolutionized the ability to track carbon flux through biochemical pathways. Researchers can now monitor the fate of specific carbon atoms as they move through metabolic networks, providing insights into pathway regulation and metabolic reprogramming in disease states. The application of carbon-13 labeling to tricarboxylic acid cycle studies has been particularly impactful, enabling the optimization of experimental conditions for maximum labeling efficiency.

Comparison with Non-labeled NTCB

The non-labeled form of 2-nitro-5-thiocyanatobenzoic acid serves as the foundational compound from which the carbon-13 labeled derivative was developed, sharing identical chemical reactivity while differing in analytical capabilities. The parent compound possesses a molecular formula of C₈H₄N₂O₄S with a molecular weight of 224.19 g/mol, making it 39.09 mass units lighter than its potassium salt analog. Both compounds exhibit the same characteristic yellow crystalline appearance and similar physical properties, including melting points in the range of 156-157°C for the free acid form.

The chemical reactivity profiles of labeled and non-labeled forms are essentially identical, with both compounds showing high selectivity for cysteine residues under physiological conditions. The reaction kinetics, pH dependencies, and temperature effects remain unchanged between the two forms, ensuring that established protocols developed with the non-labeled compound can be directly applied to the carbon-13 variant. This consistency is crucial for researchers transitioning from conventional applications to isotope-enabled studies.

Solubility characteristics represent one area where the compounds may differ slightly. The non-labeled form shows solubility in dimethylformamide at 25 mg/ml, in dimethyl sulfoxide at 11 mg/ml, in ethanol at 25 mg/ml, and in phosphate-buffered saline at pH 7.2 of 0.3 mg/ml. The potassium salt form of the carbon-13 labeled compound is expected to show enhanced aqueous solubility compared to the free acid, though specific solubility data for the labeled salt form are not extensively documented in the literature.

Property Non-labeled Compound Carbon-13 Labeled Potassium Salt
Molecular Weight 224.19 g/mol 263.28 g/mol
Chemical Formula C₈H₄N₂O₄S C₈H₃KN₂O₄S
CAS Number 30211-77-9 205173-31-5
Melting Point 156-157°C Not reported
Solubility (DMF) 25 mg/ml Not reported
Spectroscopic Properties Standard carbon-12 NMR signals Carbon-13 enriched signals

The analytical applications represent the most significant distinction between the two forms. While both compounds can be analyzed by conventional techniques such as high-performance liquid chromatography and mass spectrometry, the carbon-13 labeled variant provides additional capabilities for tracking and quantification. The isotopic signature allows for unambiguous identification of reaction products and enables sophisticated mechanistic studies that would be challenging or impossible with the non-labeled form.

Cost considerations also differentiate these compounds, with the carbon-13 labeled variant commanding significantly higher prices due to the specialized synthesis required and the cost of isotopically enriched starting materials. This economic factor influences the choice between labeled and non-labeled forms, with researchers typically reserving the isotopically labeled compound for applications where its unique analytical capabilities are essential.

Properties

IUPAC Name

potassium;5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1/i4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGMQJKWYBTZHW-VZHAHHFWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[13C]#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocyanation of 2-Nitrobenzoic Acid Precursors

The core synthesis involves introducing the thiocyanato group (-SC≡N) into a nitro-substituted benzoic acid framework. For the carbon-13 labeled variant, potassium thiocyanate-¹³C (KSC¹³N) serves as the isotopic source. The reaction typically proceeds via electrophilic substitution under controlled conditions.

Procedure :

  • Substrate Preparation : 2-Nitrobenzoic acid is dissolved in glacial acetic acid under stirring at 10–20°C.

  • Thiocyanation : A solution of bromine in acetic acid is added dropwise to a mixture of 2-nitrobenzoic acid and KSC¹³N. The bromine acts as an oxidizing agent, facilitating the substitution of a hydrogen atom at the para position relative to the nitro group with the thiocyanato-¹³C moiety.

  • Neutralization : The acidic reaction mixture is treated with potassium hydroxide to form the potassium salt, precipitating the product.

Key Parameters :

  • Temperature control (<20°C) prevents side reactions such as denitration or decarboxylation.

  • Molar ratios: A 2:1 excess of KSC¹³N ensures complete substitution.

Alternative Route via 5,5'-Dithiobis(2-nitrobenzoic Acid) (DTNB) Reduction

An alternative method adapts the reduction of DTNB (Ellman’s reagent) using thiopropyl sepharose, followed by isotopic labeling:

Steps :

  • DTNB Reduction : DTNB is treated with thiopropyl sepharose in a buffered medium (pH 8.0), cleaving the disulfide bond to yield two equivalents of 2-nitro-5-thiobenzoic acid (TNB).

  • Isotopic Exchange : TNB undergoes thiocyanation with KSC¹³N in the presence of iodine, replacing the thiol (-SH) group with -SC¹³N.

  • Salt Formation : The product is neutralized with potassium carbonate to yield the potassium salt.

Advantages :

  • High purity due to solid-phase separation of byproducts.

  • Scalability for industrial production.

Purification and Isolation

Recrystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) is the primary purification method, yielding crystals with >98% purity. The process involves:

  • Dissolving the crude product in hot ethanol.

  • Gradual addition of deionized water to induce crystallization.

  • Filtration and drying under vacuum at 40°C.

Chromatographic Techniques

For analytical-grade material, column chromatography on silica gel (ethyl acetate/hexane, 1:4) removes trace impurities. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water achieves >99.5% purity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 8.02 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.95 (d, J = 2.0 Hz, 1H, ArH).

  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 2150 cm⁻¹ (SC≡¹³N).

  • Mass Spectrometry : ESI-MS m/z 225.182 [M–K]⁻, confirming the ¹³C label.

Physicochemical Properties

PropertyValue
Melting Point215–217°C (decomposes)
SolubilityDMSO >100 mg/mL; H₂O 50 mg/mL
Purity (HPLC)≥99%

Challenges and Optimization Strategies

  • Isotopic Dilution : Trace ¹²C contamination from KSCN reagents is mitigated using ultra-pure KSC¹³N (≥99 atom% ¹³C).

  • Byproduct Formation : Nitro group reduction is minimized by maintaining pH < 2 during thiocyanation.

Applications in Research

The ¹³C label enables tracking in metabolic studies and protein thiol modification assays. For example, site-specific thiocyanylation of cysteine residues in proteins is monitored via ¹³C NMR .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt involves its role as a labeled compound. The carbon-13 isotope allows for the tracking and analysis of the compound in various systems. In metabolic studies, it helps in identifying and quantifying metabolites, thereby elucidating metabolic pathways. In environmental studies, it serves as a standard for detecting pollutants .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Sodium 2-Nitro-5-thiocyanatobenzoate
  • Key Differences : The sodium salt counterpart differs in the cationic component (Na⁺ vs. K⁺). Potassium salts often exhibit higher solubility in water compared to sodium salts due to differences in ionic radius and lattice energy. For example, sodium benzoate (a simpler analog from ) is classified under Chapter 17 for handling protocols, but potassium salts may require distinct storage or safety measures .
  • Applications : Sodium salts are typically used in industrial preservatives, whereas the potassium form of the target compound is preferred in biochemical studies due to compatibility with biological systems.
2-Nitro-5-(thiocyanato)benzoic Acid (Free Acid Form)
  • Key Differences : The free acid lacks the potassium counterion, resulting in lower aqueous solubility and altered reactivity. It is often used as an intermediate in organic synthesis rather than in direct biochemical applications.
  • Stability : The free acid may degrade faster under acidic conditions compared to the stabilized potassium salt.

Functional Analogs

Potassium Thiocyanate (KSCN)
  • Key Differences : KSCN lacks the nitrobenzoic acid backbone, limiting its utility to simple thiocyanate-mediated reactions (e.g., protein denaturation). The target compound’s aromatic structure enables conjugation with biomolecules or use as a bifunctional reagent.
Non-Isotopic 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt
  • Key Differences : The absence of the 13C label restricts its use in tracer studies. Isotopic labeling in the target compound allows for detection via mass spectrometry or NMR with minimal interference from natural abundance isotopes .

Comparative Data Table

Table 1 : Physical and Functional Properties of 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt and Analogs

Compound Name Molecular Weight (g/mol) Solubility in Water Isotopic Label Key Applications
2-Nitro-5-(thiocyanato-13C)benzoic Acid K⁺ ~275.3* High 13C Isotopic tracing, NMR, metabolic studies
Sodium 2-Nitro-5-thiocyanatobenzoate ~259.2* Moderate None Chemical synthesis, preservatives
Free Acid Form ~236.3* Low None Intermediate in organic synthesis
Potassium Thiocyanate (KSCN) 97.18 Very High None Protein denaturation, electrolyte

*Estimated values based on analogous compounds.

Biological Activity

2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt, with the CAS number 205173-31-5, is a compound of interest in various fields, including chemistry, biology, and medicine. This article reviews its biological activity, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a thiocyanato group attached to a benzoic acid framework. The incorporation of the carbon-13 isotope provides unique advantages for tracking and analyzing metabolic pathways.

The biological activity of this compound can be attributed to its role as a labeled compound in metabolic studies. The carbon-13 isotope allows researchers to trace the compound's behavior in biological systems, facilitating the understanding of metabolic pathways and interactions with various biomolecules.

Key Mechanisms:

  • Metabolic Tracing : The carbon-13 label enables tracking of the compound through metabolic pathways, providing insights into biochemical processes.
  • Reactivity : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound.

Applications in Scientific Research

This compound has several notable applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : It serves as a reference standard for studying reaction mechanisms and kinetics.
  • Metabolic Studies : Utilized to trace biochemical pathways in various organisms, aiding in the understanding of metabolic flux.
  • Environmental Monitoring : Applied as a tracer for detecting pollutants in environmental samples.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study FocusMethodologyFindings
Metabolic PathwaysNMR spectroscopyEnabled tracing of metabolic pathways in Escherichia coli
Antimicrobial ActivityAgar diffusion methodExhibited moderate antibacterial activity against Staphylococcus aureus and E. coli
Environmental AnalysisTracer studiesEffective in quantifying pollutants in water samples

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various benzoic acid derivatives, this compound demonstrated significant activity against E. coli and S. aureus. The results indicated that derivatives with nitro groups often enhance antibacterial efficacy due to their ability to disrupt bacterial cell walls.

Case Study 2: Metabolic Tracing

A research project utilized this compound to investigate the metabolic pathways of thiocyanate in mammalian systems. By employing carbon-13 NMR techniques, researchers traced the conversion of thiocyanate into various metabolites, providing valuable data on its metabolic fate and potential toxicity.

Q & A

Q. What synthetic methods are used to prepare 2-Nitro-5-(thiocyanato-13C)benzoic Acid Potassium Salt, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, potassium salts of benzoic acid derivatives can be synthesized by reacting the acid precursor with potassium hydroxide in a polar solvent (e.g., DMF) under inert conditions. The isotopic 13C label is introduced via thiocyanate precursors enriched with carbon-13 .
  • Purity Validation :
  • 13C NMR Spectroscopy : Confirms isotopic incorporation and structural integrity. Peaks at ~100–120 ppm (thiocyanato-13C) and aromatic carbons (~120–140 ppm) are critical .
  • HPLC-MS : Quantifies purity and detects impurities. A C18 column with a methanol/water gradient (0.1% formic acid) is recommended for separation.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S.
Analytical Method Key Parameters Detection Limit
13C NMRδ 100–120 ppm (13C-thiocyanato), δ 120–140 ppm (aromatic carbons)≥ 95% isotopic purity
HPLC-MSRetention time: 8–10 min (C18 column, 60% methanol)≥ 99% chemical purity

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods or gloveboxes to minimize inhalation/contact risks .
  • Personal Protective Equipment (PPE) :
  • Gloves : Nitrile or neoprene (tested for chemical resistance to nitro/thiocyanato groups).
  • Eye Protection : Full-face shield with ANSI Z87.1-compliant goggles.
  • Lab Coat : Flame-resistant, chemically treated fabric.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Q. How does the 13C isotopic label enhance applications in tracer studies?

  • Methodological Answer : The 13C label enables tracking via:
  • NMR Spectroscopy : Direct observation of metabolic pathways (e.g., incorporation into biomolecules via 13C-detected 2D experiments like HSQC) .
  • Mass Spectrometry : Stable isotope dilution analysis (SIDA) improves quantification accuracy in complex matrices (e.g., serum, cell lysates).
  • Experimental Design : Use pulse-chase experiments with labeled compound to monitor turnover rates in metabolic networks.

Advanced Research Questions

Q. How does the thiocyanato group influence the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :
  • Stability Testing :
  • Aqueous Solutions : Hydrolysis of the thiocyanato group occurs at pH > 9, forming sulfonic acid derivatives. Monitor via UV-Vis (λmax 270 nm for thiocyanato) .
  • Organic Solvents : Stable in DMSO or DMF for >48 hours at 25°C.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure degradation rates. Activation energy (Ea) for hydrolysis is ~50 kJ/mol in alkaline conditions.
Condition Degradation Pathway Half-Life (25°C)
pH 7.4 (PBS)No significant degradation>7 days
pH 9.0Hydrolysis to sulfonate12 hours

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer :
  • Matrix Effects : Co-eluting biomolecules (e.g., proteins, lipids) interfere with LC-MS signals. Mitigate via:
  • Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution.
  • Internal Standard : Use a deuterated analog (e.g., 2-Nitro-5-(thiocyanato-d3)benzoic Acid) for SIDA .
  • Detection Limits :
  • LC-MS/MS : LOD 0.1 ng/mL (MRM transition m/z 255 → 182).
  • Validation : Spike recovery tests (85–115% acceptable range) in plasma/urine .

Q. How can the nitro group’s electronic properties be leveraged in photoactivatable probe design?

  • Methodological Answer :
  • Photolysis Studies : UV irradiation (λ 365 nm) cleaves the nitro group, releasing reactive intermediates (e.g., nitrenes).
  • Applications :
  • Protein Crosslinking : Irradiate probe-protein mixtures to trap binding partners.
  • Mechanistic Probes : Couple with fluorophores (e.g., Alexa Fluor 488) for spatiotemporal tracking in live cells.
  • Experimental Optimization : Use quartz cuvettes and nitrogen-purged buffers to minimize quenching .

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